molecular formula C8H5F4NO3 B13705106 4-Fluoro-2-nitro-alpha-(trifluoromethyl)benzyl Alcohol

4-Fluoro-2-nitro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13705106
M. Wt: 239.12 g/mol
InChI Key: SUOOVFRRRYZAMT-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-alpha-(trifluoromethyl)benzyl Alcohol is a sophisticated fluorinated aromatic building block designed for advanced research and development. This compound integrates multiple functional groups—fluoro, nitro, and trifluoromethyl—onto a benzyl alcohol core, creating a versatile intermediate for synthesizing complex molecules. The strategic placement of fluorine atoms and the trifluoromethyl group is known to significantly influence the lipophilicity, metabolic stability, and binding affinity of candidate molecules, making this reagent particularly valuable in medicinal chemistry for drug discovery programs . The nitro group offers a handle for further functionalization, such as reduction to an aniline, enabling the construction of a diverse array of derivatives. Researchers utilize such complex fluorinated intermediates in the development of potential pharmaceuticals, including sodium channel inhibitors for pain management , and in the creation of novel agrochemicals and specialty materials. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H5F4NO3/c9-4-1-2-5(6(3-4)13(15)16)7(14)8(10,11)12/h1-3,7,14H

InChI Key

SUOOVFRRRYZAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Nitration of 2-(Trifluoromethyl)benzyl Alcohol Derivatives

A primary route to prepare nitro-substituted trifluoromethyl benzyl alcohols involves the nitration of 2-(trifluoromethyl)benzyl alcohol or its methylated analogues. This method is well-documented in patent literature and academic sources, emphasizing regioselectivity, safety, and scalability.

Process Overview:

  • Starting Material: 2-(Trifluoromethyl)benzyl alcohol or α-methyl-2-(trifluoromethyl)benzyl alcohol.
  • Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) or oleum as nitrating agents.
  • Solvent: Often 1,2-dichloroethane or dichloromethane is used to dissolve the substrate.
  • Temperature: Typically maintained between 0 °C and 40 °C to control reaction rate and avoid side reactions.
  • Reaction Time: Ranges from 90 minutes to several hours depending on scale and conditions.

Key Findings:

  • The nitration proceeds regioselectively to yield predominantly the 4-nitro-2-(trifluoromethyl)benzyl alcohol isomer.
  • Yields vary from moderate to high (42% to 98%), with optimized processes achieving near-quantitative conversion.
  • Minimization of side reactions such as oxidation, elimination of hydroxy groups, or nitration at undesired positions is achieved by careful control of acid concentration and temperature.
  • Recycling of sulfuric acid and nitric acid reduces waste and improves environmental footprint.

Example Reaction Conditions and Yields:

Parameter Details
Substrate α-Methyl-2-(trifluoromethyl)benzyl alcohol
Solvent 1,2-Dichloroethane (90 g for 28.5 g substrate)
Nitric Acid 99%, 1.2 equivalents (e.g., 11.2 g for 28.5 g substrate)
Sulfuric Acid 98%, 1.2 equivalents (e.g., 17.7 g)
Temperature 0–5 °C during addition, then 5 °C stirring
Reaction Time 90 minutes stirring post-addition
Yield (HPLC Quantitative) Up to 98% for benzyl nitrate intermediate
Purification Phase separation; often no further purification needed before next step

This process is described as safe, cost-effective, and suitable for industrial scale-up due to mild conditions and high selectivity.

Alternative Synthetic Routes and Functional Group Transformations

While direct nitration is the main route, other synthetic strategies involve:

These methods are more common in the synthesis of related compounds such as substituted phenoxyphenyl ketones and fungicidal triazole derivatives, where 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene serves as a key intermediate.

Environmental and Process Considerations

  • Acid Recycling: Concentrated sulfuric acid and nitric acid are recycled by removing water formed during the reaction using oleum or sulfur trioxide.
  • Minimized Excess Reagents: Optimized molar ratios reduce the amount of nitric and sulfuric acid needed, lowering waste.
  • Temperature Control: Maintaining low temperatures prevents side reactions and decomposition.
  • Phase Separation: Efficient separation of organic and aqueous phases facilitates product isolation.

These factors contribute to making the process industrially viable and environmentally friendly.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Nitration with HNO₃/H₂SO₄ α-Methyl-2-(trifluoromethyl)benzyl alcohol Nitric acid, sulfuric acid 0–5 °C, 90 min, 1,2-dichloroethane Up to 98 Regioselective, minimal side products
Continuous Flow Nitration Same as above Same as above 40 °C, continuous dosing ~91 Enhanced safety and scalability
Grignard and Friedel–Crafts Halogenated aromatic precursors Grignard reagents, AcCl, AlCl₃ Varied, often inert solvents Moderate Used for related intermediates, complex synthesis
Aldehyde Condensation and Catalysis Indole derivatives and aldehydes Methanesulfonic acid, BF₃·Et₂O Room temperature to reflux Moderate For building complex trifluoromethylated molecules

Chemical Reactions Analysis

Types of Reactions

MFCD32661953 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD32661953 is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of MFCD32661953 involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to desired outcomes.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Compound Name Substituents on Benzene Ring Benzylic Substituents Molecular Weight (g/mol) Key Electronic Effects
Target Compound 4-Fluoro, 2-Nitro α-Trifluoromethyl 194.13† High electron deficiency; strong deactivation of the ring and benzylic carbon.
2-Nitro-4-(trifluoromethyl)benzyl alcohol 2-Nitro, 4-Trifluoromethyl None 221.14 Electron-withdrawing groups on the ring reduce carbocation stability.
4-Fluoro-2-(trifluoromethyl)benzyl alcohol 4-Fluoro, 2-Trifluoromethyl None 194.13 Moderate deactivation; trifluoromethyl directs electrophilic substitution.
3-Fluoro-4-nitrobenzyl alcohol 3-Fluoro, 4-Nitro None 171.13 Ortho/para-directing nitro dominates reactivity.
4-(Trifluoromethyl)benzyl alcohol 4-Trifluoromethyl None 176.14 Mild deactivation; used in NMR studies and prodrug synthesis.

†Molecular weight inferred from structural analogues.

Reactivity in Key Reactions

  • Etherification :
    • The target compound ’s α-trifluoromethyl group destabilizes carbocation formation (due to electron withdrawal), reducing reactivity in etherification (cf. , where trifluoromethyl groups inhibit carbocation stability) .
    • In contrast, 2-nitro-4-(trifluoromethyl)benzyl alcohol (without α-CF₃) may form carbocations more readily, but ring substituents still hinder reactivity.
  • Acidity :
    • The α-trifluoromethyl group in the target compound increases hydroxyl acidity (pKa ~10–12, estimated) compared to analogues like 4-(trifluoromethyl)benzyl alcohol (pKa ~14–15).

Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility
Target Compound Not reported Not reported Low in water; soluble in polar aprotic solvents (DMF, DMSO).
3-Fluoro-4-nitrobenzyl alcohol 93–94 Not reported Moderate in ethanol, acetone.
4-(Trifluoromethyl)benzyl alcohol 34–36 195–196 Soluble in THF, chloroform.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Fluoro-2-nitro-alpha-(trifluoromethyl)benzyl Alcohol with high purity?

  • Methodological Answer :

  • Step 1 : Start with a benzyl alcohol precursor (e.g., 4-fluoro-2-nitrobenzyl alcohol) and introduce the trifluoromethyl group via radical trifluoromethylation using reagents like Togni’s reagent (CF₃ source) under Cu(I) catalysis .
  • Step 2 : Optimize reaction conditions (e.g., inert atmosphere, anhydrous solvents like THF) to minimize side reactions and enhance yield .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Considerations : Monitor nitro group stability during trifluoromethylation to avoid reduction or decomposition .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueParametersPurpose
¹H/¹⁹F NMR CDCl₃ solvent, 400 MHzConfirm substituent positions and trifluoromethyl integration .
Mass Spectrometry (HRMS) ESI+ modeVerify molecular ion ([M+H]⁺) and isotopic pattern .
FT-IR KBr pellet, 400–4000 cm⁻¹Identify -OH (broad ~3400 cm⁻¹) and nitro (1520, 1350 cm⁻¹) stretches .
  • Purity Assessment : Use GC-MS (HP-5 column) to detect impurities <1% .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of the nitro group in the presence of fluorine and trifluoromethyl substituents?

  • Methodological Answer :

  • Computational Guidance : Employ density functional theory (DFT) to predict electrophilic aromatic substitution (EAS) reactivity. Nitration favors the para position to fluorine due to electron-withdrawing effects, but steric hindrance from the trifluoromethyl group may redirect it .
  • Experimental Validation : Use mixed acid (HNO₃/H₂SO₄) at 0°C to slow reaction kinetics, allowing regioselective control. Monitor intermediates via LC-MS .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Reaction Path Modeling : Use quantum chemical software (e.g., Gaussian) to simulate transition states for SN2 reactions at the benzyl carbon. The trifluoromethyl group increases electrophilicity, lowering activation energy .
  • Solvent Effects : Include polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction barriers (e.g., DMSO vs. toluene) .

Q. What are common contradictions in spectroscopic data for such compounds, and how to resolve them?

  • Methodological Answer :

  • Contradictions : Discrepancies in ¹⁹F NMR shifts due to solvent effects or hydrogen bonding with the -OH group .
  • Resolution :
  • Compare experimental data with NIST Chemistry WebBook entries for analogous fluorinated benzyl alcohols .
  • Perform variable-temperature NMR to identify dynamic effects (e.g., rotameric equilibria) .

Q. How do solvent effects influence the stability of this alcohol during catalytic hydrogenation?

  • Methodological Answer :

  • Stability Tests :
SolventCatalyst (Pd/C)Observations
Ethanol10 wt%, 1 atm H₂Rapid nitro reduction; partial dehalogenation .
DMF5 wt%, 50°CStabilizes intermediate nitroso compounds; slower reaction .
  • Mechanistic Insight : Protic solvents stabilize transition states via hydrogen bonding, but may promote side reactions with acidic α-H .

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